N,9-O-Diacetylneuraminic acid ammonium

Description

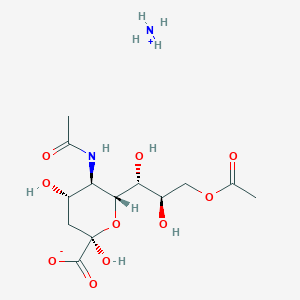

N,9-O-Diacetylneuraminic acid ammonium is a sialic acid derivative characterized by dual acetylation at the N-acetamido and 9-O-hydroxyl positions, with an ammonium counterion enhancing its solubility. Key properties include:

- IUPAC Name: 5-Acetamido-9-acetyloxy-4,6,7,8-tetrahydroxy-2-oxononanoic acid; azane .

- Molecular Weight: 351.31 g/mol (free acid) .

- CAS Registry: 148067-22-5 (ammonium salt) ; 55717-54-9 (free acid) .

- Applications: Used in antiviral and anti-influenza research due to its role in modulating sialic acid-mediated viral interactions .

Properties

Molecular Formula |

C13H24N2O10 |

|---|---|

Molecular Weight |

368.34 g/mol |

IUPAC Name |

azanium;(2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H21NO10.H3N/c1-5(15)14-9-7(17)3-13(22,12(20)21)24-11(9)10(19)8(18)4-23-6(2)16;/h7-11,17-19,22H,3-4H2,1-2H3,(H,14,15)(H,20,21);1H3/t7-,8+,9+,10+,11+,13+;/m0./s1 |

InChI Key |

LCRJGNCGAXQAIP-MPMHRTLNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)[O-])O)O.[NH4+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)[O-])O)O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-O-Diacetylneuraminic acid ammonium typically involves the acetylation of neuraminic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,9-O-Diacetylneuraminic acid ammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,9-O-Diacetylneuraminic acid ammonium has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other sialic acid derivatives.

Biology: Studied for its role in cell signaling and recognition processes.

Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.

Industry: Utilized in the production of glycoproteins and glycolipids for various applications.

Mechanism of Action

The mechanism of action of N,9-O-Diacetylneuraminic acid ammonium involves its interaction with specific molecular targets on cell surfaces. The compound binds to receptors and other molecules, influencing cellular processes such as adhesion, signaling, and immune response. The pathways involved include the modulation of glycoprotein and glycolipid functions, which are critical for cell-cell communication and pathogen recognition.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical distinctions between N,9-O-Diacetylneuraminic acid ammonium and analogous sialic acid derivatives:

Key Observations:

Acetylation Position : The 9-O-acetyl group in this compound distinguishes it from 4-O-acetyl derivatives, altering receptor specificity (e.g., influenza virus binding) .

Ammonium Salt Form : Unlike free acids, the ammonium salt enhances aqueous solubility, making it preferable for pharmaceutical formulations .

Biological Roles : N,9-O-Diacetylneuraminic acid is naturally occurring in humans and linked to immune responses, whereas synthetic derivatives like 4-O-acetyl variants are engineered for analytical purposes .

Research Findings

Human Physiology :

- N,9-O-Diacetylneuraminic acid is detected in human tear fluid and colonic tissue, suggesting roles in mucosal immunity and cell adhesion .

- Elevated sialic acid derivatives, including 9-O-acetylated forms, correlate with inflammatory markers in rheumatic diseases .

In contrast, Neu5Ac (lacking 9-O-acetyl) is a primary target for viral entry, highlighting how acetylation patterns dictate biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.